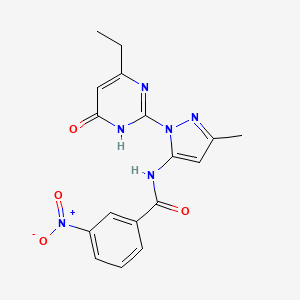
N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives involves multiple steps, starting with the preparation of a pyrazoloxazine derivative, which is then reacted with various reagents to yield the pyrazolo[3,4-d]pyrimidin-4-ones. For instance, the hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate leads to the corresponding carboxylic acid, which upon reaction with acetic anhydride gives a pyrazoloxazine derivative. This intermediate can be further reacted with hydroxylamine hydrochloride, urea, and other reagents to afford the desired pyrazolo[3,4-d]pyrimidin-4-ones .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives can be determined using crystallography and optimized using density functional theory (DFT). The bond lengths and angles obtained from DFT calculations can be compared with X-ray diffraction values to confirm the structure. The molecular electrostatic potential (MEP) surface map can also be investigated with theoretical calculations to understand the electronic characteristics of the molecule .
Chemical Reactions Analysis
The pyrazolo[3,4-d]pyrimidin-4-one derivatives can undergo various chemical reactions, including condensation with aromatic aldehydes to yield a series of benzylideneamino derivatives. These reactions are crucial for modifying the structure and potentially the biological activity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives can be studied through experimental spectra, including IR, Raman, and NMR. Vibrational analysis and theoretical DFT investigations can provide insights into the conformational flexibility and stability of the compounds. The formation of hydrogen bonds and the nature of intermolecular interactions can be explained using NBO analysis and spectroscopic analysis. Additionally, the frontier molecular orbitals (FMOs) can be investigated to understand the reactivity and interaction of the compounds with other molecules .
Anticancer Activity
The new pyrazolo[3,4-d]pyrimidin-4-one derivatives have been tested for their antitumor activity on various human cancer cell lines. Compounds have shown promising anticancer activity, with some displaying potent inhibitory activity against specific cell lines, such as the MCF-7 human breast adenocarcinoma cell line. The IC50 values indicate the effectiveness of these compounds in inhibiting cancer cell proliferation .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including compounds with structural similarities to the specified compound, have been extensively studied. These compounds have been synthesized and identified through various spectroscopic methods, and their structures were further confirmed by single-crystal X-ray crystallography. These studies provide insight into the chemical properties and potential reactivity of such compounds, which is crucial for understanding their applications in scientific research (Titi et al., 2020).
Anticancer Activity
Research has shown that pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit significant anticancer activity. These compounds have been tested against various cancer cell lines, including the MCF-7 human breast adenocarcinoma cell line, and some have displayed potent inhibitory activity. This suggests that derivatives of the specified compound may have potential as anticancer agents, contributing valuable options in the development of new therapeutic drugs (Abdellatif et al., 2014).
Antimicrobial Activity
The antimicrobial activity of pyrazole derivatives has been evaluated, indicating that some compounds exhibit growth inhibitory activity against various microbial strains. This suggests the potential of these compounds, including those structurally related to the specified compound, in the development of new antimicrobial agents (Daidone et al., 1992).
Molecular Imaging Applications
Certain pyrazolo[1,5-a]pyrimidine derivatives have been labeled with radioactive isotopes, such as fluorine-18, to create novel positron emission tomography (PET) imaging agents for tumor detection. These compounds have been evaluated for their uptake in tumor cells and biodistribution in animal models, showing promise as tools for non-invasive imaging of tumors. This highlights the potential application of derivatives of the specified compound in diagnostic imaging and cancer research (Xu et al., 2011).
Eigenschaften
IUPAC Name |
N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4/c1-3-12-9-15(24)20-17(18-12)22-14(7-10(2)21-22)19-16(25)11-5-4-6-13(8-11)23(26)27/h4-9H,3H2,1-2H3,(H,19,25)(H,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEOUUQXDWONTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-(4,6-dioxo-3-(thiophen-2-yl)-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2517631.png)

![N-[5-Carbamoyl-2-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2517635.png)
![[4-(Acetylamino)-1-aminocyclohexyl]acetic acid](/img/structure/B2517638.png)


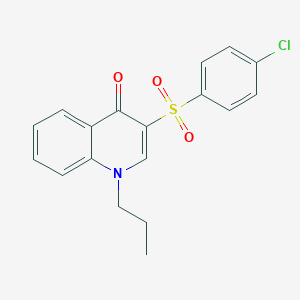
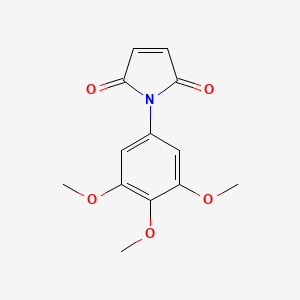
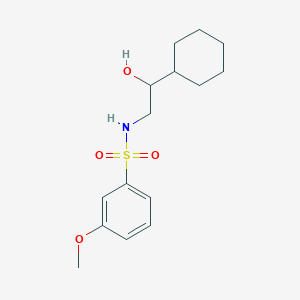
![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2517649.png)
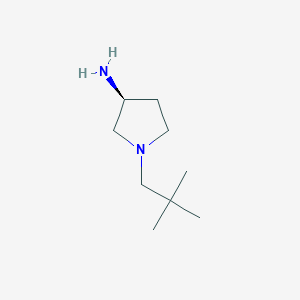
![1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B2517652.png)